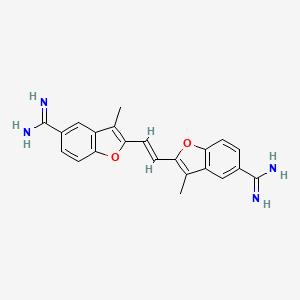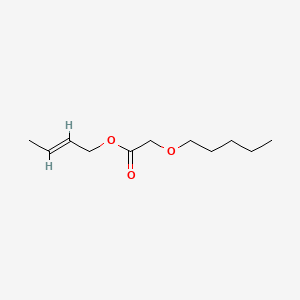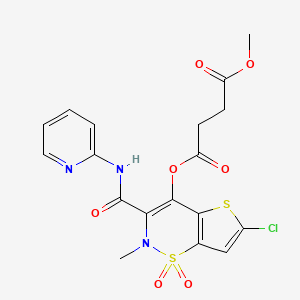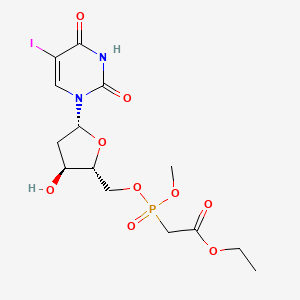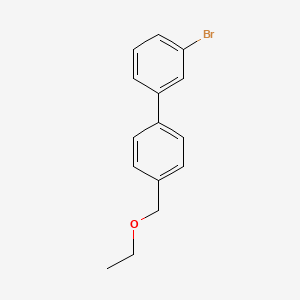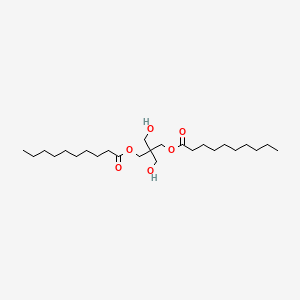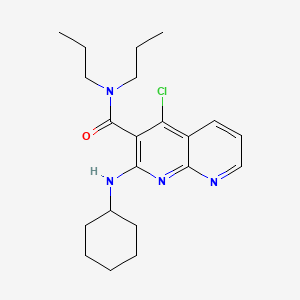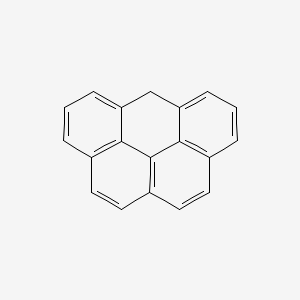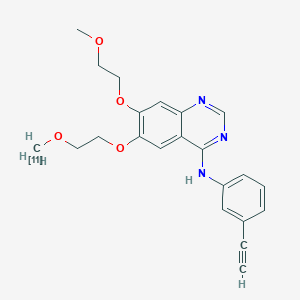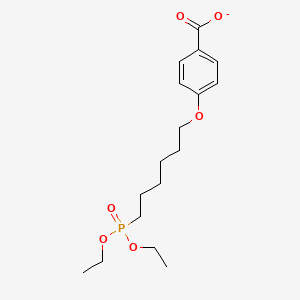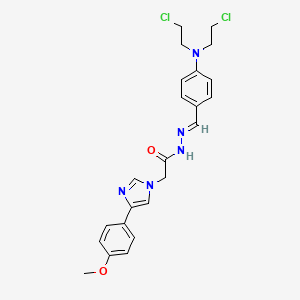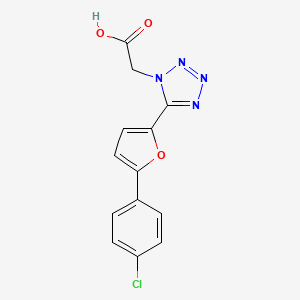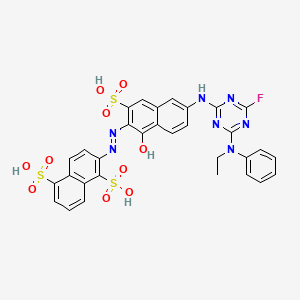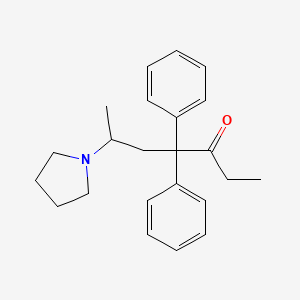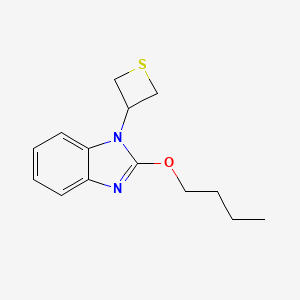
1H-Benzimidazole, 2-butoxy-1-(3-thietanyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Benzimidazole, 2-butoxy-1-(3-thietanyl)- is a heterocyclic compound that features a benzimidazole core with a butoxy group at the 2-position and a thietanyl group at the 1-position. This compound is part of the benzimidazole family, known for their diverse biological and pharmacological activities. Benzimidazole derivatives are widely recognized for their roles in medicinal chemistry, exhibiting properties such as antimicrobial, antiviral, anticancer, and anti-inflammatory activities .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole, 2-butoxy-1-(3-thietanyl)- typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones under acidic or basic conditions. Common reagents include formic acid, trimethyl orthoformate, or carbondisulphide in an alkaline alcoholic solution . The reaction conditions often require heating and the presence of catalysts such as zinc chloride, silica boron sulfonic acid, or lanthanum chloride .
Industrial Production Methods: Industrial production of benzimidazole derivatives, including 1H-Benzimidazole, 2-butoxy-1-(3-thietanyl)-, often employs continuous flow reactors to enhance yield and efficiency. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is increasingly common to minimize environmental impact .
化学反应分析
Types of Reactions: 1H-Benzimidazole, 2-butoxy-1-(3-thietanyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents such as bromine or chlorine in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce various benzimidazole derivatives with altered functional groups .
科学研究应用
1H-Benzimidazole, 2-butoxy-1-(3-thietanyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1H-Benzimidazole, 2-butoxy-1-(3-thietanyl)- involves its interaction with various molecular targets and pathways. The benzimidazole core can bind to enzymes and proteins, inhibiting their activity. This interaction often disrupts cellular processes, leading to antimicrobial or anticancer effects. The specific pathways involved depend on the biological context and the target organism or cell type .
相似化合物的比较
Albendazole: An antiparasitic benzimidazole derivative.
Mebendazole: Another antiparasitic agent with a similar structure.
Thiabendazole: Known for its antifungal properties.
Cyclobendazole: Used for its broad-spectrum antimicrobial activity.
Uniqueness: 1H-Benzimidazole, 2-butoxy-1-(3-thietanyl)- is unique due to its specific functional groups, which confer distinct chemical and biological properties. The butoxy and thietanyl groups enhance its solubility and reactivity, making it a valuable compound for various applications .
Conclusion
1H-Benzimidazole, 2-butoxy-1-(3-thietanyl)- is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structure and diverse reactivity make it a valuable subject for ongoing research and development.
属性
CAS 编号 |
159326-44-0 |
|---|---|
分子式 |
C14H18N2OS |
分子量 |
262.37 g/mol |
IUPAC 名称 |
2-butoxy-1-(thietan-3-yl)benzimidazole |
InChI |
InChI=1S/C14H18N2OS/c1-2-3-8-17-14-15-12-6-4-5-7-13(12)16(14)11-9-18-10-11/h4-7,11H,2-3,8-10H2,1H3 |
InChI 键 |
JGIWQPRRDJZRSH-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC1=NC2=CC=CC=C2N1C3CSC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


